![molecular formula C17H16F3NO3 B5075856 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5075856.png)
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that features both methoxyphenoxy and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form 4-methoxyphenoxy intermediate.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)phenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The methoxyphenoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]quinoline
- 4-(trifluoromethyl)acetophenone
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its methoxyphenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and specific biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11(24-15-8-6-14(23-2)7-9-15)16(22)21-13-5-3-4-12(10-13)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJBVFAZWRBKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-1,3-benzodioxol-5-yl-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5075776.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5075785.png)
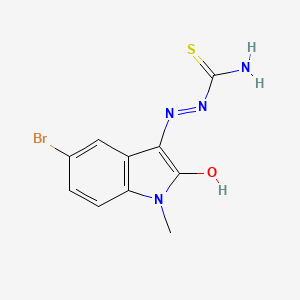
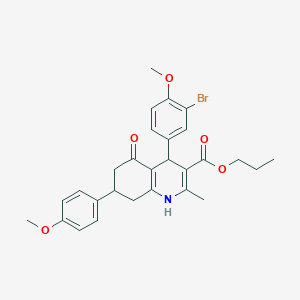
![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B5075801.png)
![7-(2-chlorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5075805.png)
![N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5075809.png)
![5-chloro-2-{[(4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5075819.png)
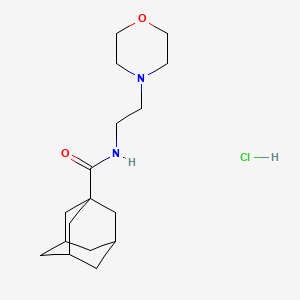
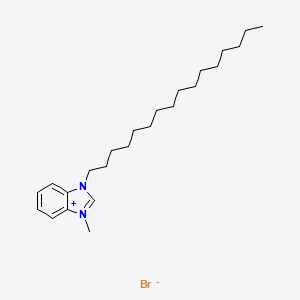

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5075837.png)
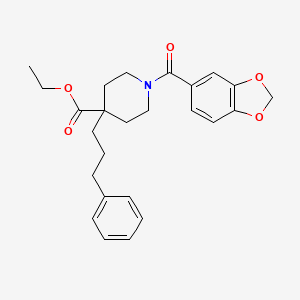
![[5,5-dimethyl-2-(4-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] adamantane-1-carboxylate](/img/structure/B5075855.png)
